1,2,3-Trimethylpiperidin-4-one;hydrochloride
Description
1,2,3-Trimethylpiperidin-4-one hydrochloride is a piperidine derivative characterized by three methyl groups at positions 1, 2, and 3 of the piperidine ring and a ketone group at position 2. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
1,2,3-trimethylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c1-6-7(2)9(3)5-4-8(6)10;/h6-7H,4-5H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQYLNJMDCLXLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(CCC1=O)C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Etherification and Hydrolysis of N-Carbethoxy Precursors
A patent by WO2022195497A1 outlines a three-step process for synthesizing 4-piperidone hydrochloride hydrate, which can be adapted for trimethyl derivatives. The method involves:
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Etherification : Reacting N-carbethoxy-4-piperidone with trimethyl orthoformate (TMOF) in methanol using p-toluenesulfonic acid (PTSA) as a catalyst at 37–40°C. This step introduces methoxy groups, forming N-carbethoxy-4,4-dimethoxypiperidine.
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Hydrolysis : Treating the intermediate with a base (e.g., NaOH) to yield 4,4-dimethoxypiperidine.
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Acid-Mediated Cyclization : Reacting the dimethoxy intermediate with concentrated HCl at 75°C to form 4-piperidone hydrochloride hydrate.
Adaptation for Trimethyl Substitution :
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Replace TMOF with trimethylamine or methyl iodide during etherification to introduce methyl groups.
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Use methyl-substituted starting materials (e.g., N-carbethoxy-3-methyl-4-piperidone) to direct regioselectivity.
Experimental Validation :
In a scaled experiment, 500 g of N-carbethoxy-4-piperidone yielded 350 g (82.9%) of 4,4-dimethoxypiperidine after hydrolysis. Comparable yields are achievable for trimethyl variants by optimizing molar ratios and reaction times.
Hydrogenation of Tetrahydropyridin-4-ylidene Ammonium Salts
EP3666757A1 discloses a reduction-based strategy for piperidin-4-ones using lithium aluminium hydride (LiAlH₄) or Red-Al®. The process involves:
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Synthesis of Tetrahydropyridin-4-ylidene Ammonium Salts : Formed via condensation of α,β-unsaturated ketones with dialkylammonium dialkyldithiocarbamates.
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Reduction : Hydrogenation of the salts at controlled temperatures (10–75°C) to minimize byproducts like 4-hydroxypiperidine.
Application to Trimethyl Derivatives :
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Introduce methyl groups at positions 1, 2, and 3 during the ammonium salt synthesis. For example, use 3-methylcyclohexenone and methylamine to generate a methylated precursor.
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LiAlH₄ selectively reduces the C=N bond without affecting methyl groups, as demonstrated in analogous reductions.
Yield Optimization :
Hydrogenation with LiAlH₄ achieves >90% purity in piperidin-4-ones when conducted at 10°C for 20 minutes, followed by gradual heating to 75°C.
Regioselective Alkylation of Piperidin-4-one
Direct Methylation Using Methyl Halides
PubChem data for 1,2,5-trimethylpiperidin-4-one (CID 551042) suggests that alkylation of piperidin-4-one with methyl iodide in the presence of a base (e.g., K₂CO₃) can introduce methyl groups.
Procedure :
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Dissolve piperidin-4-one in dimethylformamide (DMF).
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Add methyl iodide (3 equivalents) and K₂CO₃ at 0°C.
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Stir at room temperature for 24 hours.
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Isolate the product via vacuum distillation.
Challenges :
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Regioselectivity: Methyl groups may form at positions 1, 2, and 5 without careful steric control.
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Solution: Use bulky bases like LDA to deprotonate specific positions, favoring methylation at 1, 2, and 3.
Hydrochloride Salt Formation
The final step involves converting the free base to the hydrochloride salt:
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Dissolve 1,2,3-trimethylpiperidin-4-one in anhydrous ethanol.
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Add concentrated HCl dropwise at 0°C.
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Stir for 1 hour, then evaporate under reduced pressure.
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Recrystallize from isopropyl alcohol (IPA) to obtain white crystals.
Purification Data :
Comparative Analysis of Synthetic Routes
Key Observations :
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The etherification route offers the highest yield and purity but requires multi-step synthesis.
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Hydrogenation minimizes byproducts but demands stringent temperature control.
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Direct alkylation is simpler but suffers from regioselectivity issues.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethylpiperidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: N-oxides.
Reduction: Corresponding alcohols.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Synthesis Intermediate : The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
2. Biology
- Biological Activity : Research has indicated that 1,2,3-trimethylpiperidin-4-one hydrochloride exhibits potential antimicrobial and anticancer properties. Its interactions with biological targets are being studied to elucidate its pharmacological effects.
3. Medicine
- Pharmaceutical Precursor : The compound serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting cancer and other diseases due to its ability to modulate biological pathways.
4. Industry
- Industrial Applications : It is utilized in the production of agrochemicals, dyes, and other industrial chemicals due to its stability and reactivity.
Antitumor Activity
Recent studies have demonstrated the antitumor effects of this compound across various cancer cell lines. The following table summarizes its activity:
| Cell Line | IC50 (nM) |
|---|---|
| Karpas 422 | 71.6 |
| OCI-Ly1 | 2.1 |
| SU-DHL-4 | 12.5 |
| OCI-Ly3 | >2000 |
Table 1: Antitumor activity of 1,2,3-trimethylpiperidin-4-one hydrochloride across different cell lines.
Mechanistic Insights
The effectiveness of 1,2,3-trimethylpiperidin-4-one hydrochloride in inducing apoptosis is linked to its modulation of BCL-2 family proteins. It downregulates anti-apoptotic proteins while upregulating pro-apoptotic factors.
Case Studies
Several studies have explored the structural requirements for effective binding and degradation of proteins involved in cancer progression:
Study on BCL6 Inhibition
This study highlighted how modifications to the piperidine structure can enhance binding affinity:
| Compound | BCL6 TR-FRET IC50 (nM) | MSD Degrader Assay DC50 (nM) |
|---|---|---|
| CCT373566 | 2.2 | 0.7 |
| CCT373567 | 2.9 | >2000 |
Table 2: Binding affinities of various compounds in inhibiting BCL6.
Mechanism of Action
The mechanism of action of 1,2,3-Trimethylpiperidin-4-one;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved. For example, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its trifold methyl substitution and ketone group. Below is a comparative analysis with key analogs:
Key Findings:
Methyl groups at positions 1, 2, and 3 likely enhance lipophilicity, favoring CNS penetration over polar analogs like 4-amino derivatives .
Acidity and Solubility :
- Piperidine derivatives with hydroxyl (-OH) or carboxylic acid (-COOH) groups exhibit higher aqueous solubility (e.g., 3-Methylpiperidin-4-ol HCl: ~110 mg/mL) compared to ketone-containing analogs .
- The hydrochloride salt form universally improves solubility across analogs .
Synthetic Utility :
- 1,2,3-Trimethylpiperidin-4-one HCl’s ketone group enables condensation reactions (e.g., imine or thiosemicarbazone formation), as seen in piperidin-4-one imine derivatives .
- In contrast, Meperidine HCl’s ester group facilitates hydrolysis-based prodrug strategies .
Research Findings and Data
Hydrogen-Bonding and Acidity ():
Topological analysis of polyhydroxylated piperidines (e.g., 1,2-ea-OH1) reveals that hydroxyl groups significantly increase acidity (pKa ~8–10) via intramolecular hydrogen bonding. In contrast, methyl or ketone substituents (as in 1,2,3-trimethylpiperidin-4-one HCl) reduce acidity (pKa >12), favoring non-ionized forms under physiological conditions .
Pharmacokinetic Behavior ():
- Lipophilicity: Methyl groups in 1,2,3-trimethylpiperidin-4-one HCl likely result in a logP value >2 (similar to Meperidine HCl: logP = 2.5), enhancing tissue distribution compared to polar analogs like 4-amino derivatives (logP ~0.5) .
- Metabolic Stability : Ketone-containing piperidines are prone to cytochrome P450-mediated oxidation, whereas ester-containing analogs (e.g., Meperidine HCl) undergo esterase hydrolysis .
Biological Activity
1,2,3-Trimethylpiperidin-4-one; hydrochloride is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
1,2,3-Trimethylpiperidin-4-one is characterized by its piperidine ring with three methyl groups at positions 1, 2, and 3. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological applications. The molecular formula is with a molecular weight of approximately 155.21 g/mol .
The biological activity of 1,2,3-trimethylpiperidin-4-one is primarily attributed to its ability to interact with various molecular targets in biological systems. The compound may act as a ligand for specific receptors or enzymes, modulating their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or signaling cascades.
- Receptor Interaction : It can bind to receptors influencing neurotransmission or cell proliferation.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may contribute to cellular protection against oxidative stress .
Biological Activity
Research indicates that 1,2,3-trimethylpiperidin-4-one exhibits various biological activities:
- Anticancer Properties : Studies have shown that piperidine derivatives can selectively inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis .
- Neuroprotective Effects : The compound may provide neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative damage .
- Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, suggesting potential applications in treating infections .
Structure-Activity Relationships (SAR)
Understanding the SAR of 1,2,3-trimethylpiperidin-4-one is crucial for optimizing its biological activity. Modifications on the piperidine ring or substituents can significantly influence its potency and selectivity.
Key Findings:
- Methyl Substituents : The presence of methyl groups enhances lipophilicity and may improve cellular uptake.
- Hydroxyl Groups : Introduction of hydroxyl groups has been associated with increased binding affinity to biological targets .
| Compound Structure | Biological Activity | IC50 (nM) |
|---|---|---|
| CCT373566 | BCL6 Inhibitor | 2.2 |
| CCT373567 | BCL6 Inhibitor | 2.9 |
Table 1: Biological activity of related compounds with varying structures.
Case Studies
Several studies have investigated the efficacy of 1,2,3-trimethylpiperidin-4-one in different biological contexts:
- Anticancer Studies : Research focusing on the compound's effects on cancer cell lines demonstrated significant inhibition of cell proliferation at low concentrations. A notable study reported an IC50 value of approximately 35 nM against specific cancer targets .
- Neuroprotection : In vitro studies indicated that derivatives of this compound could protect neuronal cells from apoptosis induced by oxidative stress. These findings highlight its potential in treating neurodegenerative diseases .
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of piperidine derivatives against various bacterial strains, revealing promising results that warrant further investigation into their mechanism of action and clinical applications .
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) confirm methyl group positions and piperidinone ring conformation. Key signals include the carbonyl carbon (~208 ppm in ¹³C NMR) and methyl protons (δ 1.2–1.5 ppm) .
- FT-IR : Detect the carbonyl stretch (~1700 cm⁻¹) and N-H vibrations (~2500 cm⁻¹ for hydrochloride salts) .
- Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak ([M+H]⁺ at m/z ~190) and fragments indicative of methyl group loss .
What factors influence the stability of 1,2,3-Trimethylpiperidin-4-one hydrochloride under varying storage conditions?
Advanced Research Question
- Temperature : Long-term storage at -20°C in airtight containers prevents thermal degradation (e.g., hydrolysis of the piperidinone ring) .
- Humidity : The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) mitigate deliquescence and subsequent decomposition .
- Light Exposure : UV/visible light accelerates oxidation of the tertiary amine; amber glass vials are recommended .
- Solution Stability : In aqueous buffers (pH 4–6), the compound remains stable for 24 hours at 4°C, but degrades rapidly in alkaline conditions (pH >8) .
What safety protocols are essential when handling 1,2,3-Trimethylpiperidin-4-one hydrochloride in laboratory settings?
Basic Research Question
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fume hoods are mandatory during weighing and synthesis .
- First Aid : For accidental exposure, rinse skin with water for 15 minutes; irrigate eyes with saline solution. Seek medical attention if irritation persists .
- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal in designated hazardous waste containers .
How can computational modeling aid in predicting the pharmacokinetic properties of 1,2,3-Trimethylpiperidin-4-one hydrochloride?
Advanced Research Question
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability based on logP values (~1.5) and polar surface area (~30 Ų) .
- Docking Studies : Identify potential binding sites in target proteins (e.g., opioid receptors) using AutoDock Vina, guided by crystallographic data from analogous piperidine derivatives .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F = 70–80%) and highlight risks of hepatic metabolism via CYP3A4 .
What strategies mitigate byproduct formation during the alkylation of piperidin-4-one precursors?
Advanced Research Question
- Controlled Alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity and reduce di- or tri-methylated byproducts .
- Low-Temperature Reactions : Conduct reactions at 0–5°C to slow over-alkylation. Quench excess methylating agents (e.g., methyl iodide) with sodium thiosulfate .
- In Situ Monitoring : Track reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) or inline IR spectroscopy to optimize quenching times .
How does the hydrochloride salt form influence the compound’s solubility and crystallinity?
Basic Research Question
- Solubility : The hydrochloride salt increases aqueous solubility (~50 mg/mL in water at 25°C) compared to the free base (<5 mg/mL) due to ionic interactions .
- Crystallinity : Salt formation promotes monoclinic crystal structures (confirmed via XRD), enhancing stability and reproducibility in formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
